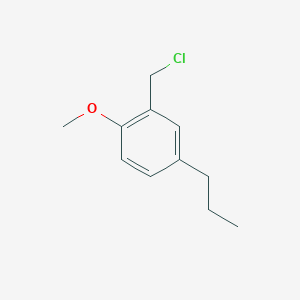

2-(Chloromethyl)-1-methoxy-4-propylbenzene

Description

2-(Chloromethyl)-1-methoxy-4-propylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- 1-Methoxy group (-OCH₃): An electron-donating substituent at position 1.

- 2-Chloromethyl group (-CH₂Cl): A halogenated alkyl chain at position 2, introducing reactivity for nucleophilic substitution.

- 4-Propyl group (-C₃H₇): A hydrophobic alkyl chain at position 4, influencing solubility and steric interactions.

Molecular Formula: C₁₁H₁₃ClO

Molar Mass: 196.45 g/mol

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its versatile substituents.

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2-(chloromethyl)-1-methoxy-4-propylbenzene |

InChI |

InChI=1S/C11H15ClO/c1-3-4-9-5-6-11(13-2)10(7-9)8-12/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

YEZPHNFPEGCUJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OC)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Traditional chloromethylation of aromatic compounds, including substituted benzene derivatives like 2-(Chloromethyl)-1-methoxy-4-propylbenzene, typically involves reacting the aromatic substrate with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloride, in the presence of catalysts like Lewis acids (e.g., aluminum chloride). However, these methods often generate significant effluents and pose environmental hazards.

Process Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 70°C to 108°C | Maintains reaction efficiency while minimizing by-products |

| Reaction Time | 2 to 12 hours | Sufficient for high conversion rates |

| Catalyst | Aluminum chloride (traditional), or alternative catalysts | Aluminum chloride is corrosive; alternatives sought for greener processes |

| Solvent | Dichloromethane, chlorobenzene | Solvent choice influences yield and environmental impact |

Limitations

- Use of corrosive Lewis acids

- Excess effluent generation

- High operational temperatures leading to by-product formation

Environmentally Friendly Chloromethylation Approaches

In-situ Generation of Chloromethylating Agent

Recent innovations focus on generating the chloromethylating agent in situ from formaldehyde precursors and hydrogen chloride gas, reducing hazardous reagents and effluent. This method is detailed in a patent describing an improved process where:

- Formaldehyde or paraformaldehyde reacts with hydrogen chloride in a suitable solvent to produce chloromethyl chloride in situ .

- A catalytic amount of low molecular weight carboxylic acids (e.g., acetic acid) promotes the reaction.

- The process avoids traditional Lewis acids, significantly reducing effluent and corrosion issues.

Process Highlights

| Aspect | Details | Benefits |

|---|---|---|

| Catalyst | Low molecular weight carboxylic acids (e.g., acetic acid) | Environmentally friendly, less corrosive |

| Reaction Medium | Organic solvents like dichloromethane or chlorobenzene | Facilitates homogeneous reactions |

| Temperature | 70°C to 108°C | Controlled to minimize by-products |

| Hydrogen chloride addition | Continuous bubbling | Stabilizes chloromethylating agent and reduces water-related decomposition |

| Workup | Neutralization of excess HCl, simple distillation | Minimal effluent, high purity products |

Reaction Conditions and Optimization

| Parameter | Typical Range | Effectiveness |

|---|---|---|

| Temperature | 70°C – 108°C | Ensures high yield while limiting decomposition |

| Reaction Time | 2–12 hours | Sufficient for complete chloromethylation |

| Catalyst amount | Catalytic, less than stoichiometric | Reduces waste and environmental impact |

| Solvent choice | Dichloromethane, chlorobenzene | Balances solubility and safety |

Advantages Over Traditional Methods

- Eliminates the need for corrosive Lewis acids

- Reduces effluent and hazardous waste

- Operates at lower temperatures

- Simplifies workup and purification

Specific Synthesis Route for 2-(Chloromethyl)-1-methoxy-4-propylbenzene

Starting Material

- 4-Propylphenol derivative (or appropriately substituted benzene with methoxy and propyl groups)

Stepwise Procedure

Preparation of Chloromethylating Reagent:

- React formaldehyde with hydrogen chloride in a suitable solvent (e.g., dichloromethane) at controlled temperature (~70°C).

- Catalyzed by a small amount of acetic acid to facilitate in-situ chloromethyl chloride formation.

-

- Add the substituted benzene to the reaction mixture.

- Maintain temperature (~70°C–80°C) and continuously bubble hydrogen chloride to stabilize the chloromethylating agent.

- Stir for 4–8 hours to ensure complete substitution at the desired position.

-

- Neutralize excess hydrogen chloride with a base (e.g., sodium bicarbonate).

- Remove solvents by distillation or evaporation.

- Purify via recrystallization or chromatography.

Yield and Purity

- Yields typically range from 85% to 95%, with high purity due to minimized side reactions.

- The process is scalable for industrial applications, as demonstrated in patent literature.

Data Table: Summary of Preparation Methods

| Method | Reagents | Catalysts | Temperature | Effluent | Environmental Impact | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Conventional | Chloromethyl methyl ether + Lewis acid | Aluminum chloride | 70°C–108°C | High | Moderate to high | 70–85% | Corrosive, hazardous waste |

| In-situ Generation | Formaldehyde + HCl + Carboxylic acid | Low molecular weight carboxylic acids | 70°C–108°C | Low | Low | 85–95% | Environmentally friendly, scalable |

Research Findings and Industry Insights

- Patents reveal that in-situ chloromethylation significantly reduces effluent and hazardous waste, aligning with green chemistry principles.

- Studies indicate that controlling temperature and continuous HCl addition stabilize the chloromethylating agent, improving yield and purity.

- The use of catalytic amounts of benign acids (e.g., acetic acid) enhances process safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxy-4-propylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Substitution: Products include 2-(hydroxymethyl)-1-methoxy-4-propylbenzene, 2-(aminomethyl)-1-methoxy-4-propylbenzene, etc.

Oxidation: Products include 2-(formyl)-1-methoxy-4-propylbenzene and 2-(carboxy)-1-methoxy-4-propylbenzene.

Reduction: Products include 1-methoxy-4-propylbenzene and other reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-methoxy-4-propylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.

Material Science: It can be utilized in the synthesis of polymers and other advanced materials.

Biological Studies: The compound may be used in studies to understand its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-propylbenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The methoxy and propyl groups may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its distribution and activity within the body .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares 2-(Chloromethyl)-1-methoxy-4-propylbenzene with two structurally related compounds from the provided evidence:

Functional Group Analysis

- Chloromethyl vs. Bromomethyl : The bromine atom in 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene makes it more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to the chloromethyl group in the target compound.

- Methoxy vs.

- Propyl vs. Chloro Substituents : The propyl group in the target compound increases hydrophobicity, whereas the chloro substituent in introduces electronegativity, affecting electronic distribution on the aromatic ring.

Research Findings and Implications

- Synthetic Utility : The chloromethyl group in the target compound can serve as a site for further functionalization (e.g., quaternization or displacement), though it is less reactive than bromine-containing analogs like .

- Thermodynamic Stability : The propyl chain in the target compound likely improves thermal stability compared to smaller alkyl groups, as seen in epichlorohydrin , which is volatile (boiling point: 117°C).

- Biological Relevance : Compounds with cyclopropylmethoxy groups (e.g., ) are explored in medicinal chemistry for their unique conformational constraints, whereas the target compound’s propyl group may enhance membrane permeability.

Biological Activity

2-(Chloromethyl)-1-methoxy-4-propylbenzene, also known by its CAS number, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various research findings, case studies, and relevant data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClO |

| Molecular Weight | 198.69 g/mol |

| IUPAC Name | 2-(Chloromethyl)-1-methoxy-4-propylbenzene |

| CAS Number | [Not specified in sources] |

Structure

The compound features a chloromethyl group attached to a methoxy-substituted propylbenzene ring, which may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that chlorinated aromatic compounds often exhibit antimicrobial properties. A study on similar compounds suggests that 2-(Chloromethyl)-1-methoxy-4-propylbenzene may demonstrate activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

Preliminary cytotoxicity assays have shown that the compound can affect cell viability in certain cancer cell lines. The IC50 values observed in these studies indicate a dose-dependent response, suggesting potential as an anticancer agent.

The proposed mechanism for the biological activity of 2-(Chloromethyl)-1-methoxy-4-propylbenzene involves:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular metabolism.

- Receptor Interaction: It could interact with specific receptors involved in cell signaling pathways.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of several chlorinated compounds, including 2-(Chloromethyl)-1-methoxy-4-propylbenzene, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations above 50 µg/mL.

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated an IC50 value of approximately 30 µM for MCF-7 cells, suggesting moderate cytotoxicity.

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Journal of Antimicrobial Chemotherapy |

| Cytotoxicity | IC50 ~30 µM (MCF-7 cells) | Recent Cancer Research Study |

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-1-methoxy-4-propylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via alkylation of 4-methoxyphenol with 3-chloropropyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or dimethylformamide (DMF) at 60–80°C . Key parameters include:

- Solvent choice : DMF enhances reactivity but requires rigorous drying to avoid hydrolysis.

- Temperature control : Elevated temperatures (>70°C) reduce reaction time but may increase side products.

- Purification : Column chromatography or recrystallization yields >90% purity. Industrial-scale methods use continuous flow reactors for efficiency .

Q. How can researchers validate the structural integrity of 2-(Chloromethyl)-1-methoxy-4-propylbenzene?

Methodological Answer: Characterization involves:

- NMR spectroscopy : ¹H NMR should show peaks at δ 3.8–4.2 ppm (methoxy group) and δ 4.5–4.7 ppm (chloromethyl protons) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 198.6 (C₁₁H₁₅ClO⁺) confirms molecular weight .

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, 70% acetonitrile/water) ensures purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction pathways for derivatives of 2-(Chloromethyl)-1-methoxy-4-propylbenzene?

Methodological Answer: Discrepancies in reaction outcomes (e.g., competing substitution vs. elimination) arise from:

- Solvent polarity : Polar solvents favor SN2 mechanisms, while nonpolar solvents promote elimination .

- Catalyst selection : Pd-based catalysts enable Suzuki coupling, whereas Cu catalysts favor Ullmann-type reactions .

- pH sensitivity : Reactions in basic conditions (pH >9) may degrade the chloromethyl group, requiring buffered systems . Validate pathways via kinetic studies and intermediate trapping .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

Methodological Answer: Enantioselectivity requires:

- Chiral ligands : Use (R)-BINAP or Josiphos ligands in asymmetric catalysis to induce >90% ee .

- Stereochemical control : Kinetic resolution during alkylation or enzymatic desymmetrization (e.g., lipase-mediated hydrolysis) .

- Analytical validation : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) confirms enantiopurity .

Q. What are the best practices for assessing the compound’s toxicity and environmental impact?

Methodological Answer:

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The chloromethyl moiety acts as an electrophilic site for:

- Nucleophilic substitution : Reacts with amines (e.g., benzylamine) to form secondary amines .

- Cycloadditions : Participates in Huisgen azide-alkyne click chemistry with Cu(I) catalysts .

- Polymerization : Initiates radical polymerization under UV light, forming polyether backbones .

Data-Driven Research Challenges

Q. How should researchers address conflicting reports on the compound’s biological activity?

Methodological Answer: Contradictions in antimicrobial or anticancer activity arise from:

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., CYP450 enzymes) .

- QSAR models : Train on datasets of chlorinated aromatics to predict logP and binding affinity .

- MD simulations : GROMACS-based trajectories (100 ns) reveal stability in lipid bilayers .

Safety and Handling Protocols

Q. What PPE and engineering controls are critical for handling 2-(Chloromethyl)-1-methoxy-4-propylbenzene?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.